3-Chloro-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound . It is part of the triazolopyridine class, which can refer to a class of antidepressant drugs whose chemical structure includes a triazolopyridine-derived ring system .
Synthesis Analysis
The synthesis of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine involves aromatic nucleophilic substitution . The compound was synthesized using the chlorinated agent NCS for hydrazones under very mild conditions . An efficient and operationally simple one-pot synthesis of substituted [1,2,4]triazolo [4,3- a ]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has also been developed .Molecular Structure Analysis
The molecular structure of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine was optimized for the monomer and dimer using the GAUSSIAN 16W program package .Chemical Reactions Analysis
Triazole compounds, including 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a solid with a molecular weight of 153.57 . Its InChI Code is 1S/C6H4ClN3/c7-6-9-8-5-3-1-2-4-10 (5)6/h1-4H and its InChI key is NTMZRYSIBSLHLD-UHFFFAOYSA-N .Scientific Research Applications
Antibacterial Activity
- Scientific Field : Medical and Pharmaceutical Chemistry .
- Application Summary : Triazolo[4,3-a]pyrazine derivatives, which can be synthesized from 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine, have been found to have significant antibacterial activity . They were tested against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
- Methods of Application : The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The antibacterial activity was evaluated using the microbroth dilution method .
- Results : Some of the synthesized compounds showed moderate to good antibacterial activities. In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .
Antifungal Activity
- Scientific Field : Medical and Pharmaceutical Chemistry .
- Application Summary : The triazolopyridine ring, which is present in [1,2,4]triazolo[4,3-a]pyridines, has been shown to have antifungal activity .
Neuroprotective Activity
- Scientific Field : Neurology and Pharmaceutical Chemistry .
- Application Summary : [1,2,4]Triazolo[4,3-a]pyridines have been shown to have neuroprotective activity .
Antidiabetic Activity
- Scientific Field : Medical and Pharmaceutical Chemistry .
- Application Summary : 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, a derivative of “3-Chloro-[1,2,4]triazolo[4,3-a]pyridine”, is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
Antiplatelet Aggregation Activity
- Scientific Field : Medical and Pharmaceutical Chemistry .
- Application Summary : Triazolo[4,3-a]pyrazine derivatives have been found to have antiplatelet aggregation activity .
Anticonvulsant Properties
- Scientific Field : Neurology and Pharmaceutical Chemistry .
- Application Summary : Triazolo[4,3-a]pyrazine derivatives have been shown to have anticonvulsant properties .
Antimicrobial Activity
- Scientific Field : Medical and Pharmaceutical Chemistry .
- Application Summary : Triazolo[4,3-a]pyrazine derivatives have a wide range of biological activities, including antimicrobial activity .
Antimalarial Activity
- Scientific Field : Medical and Pharmaceutical Chemistry .
- Application Summary : Triazolo[4,3-a]pyrazine derivatives have been found to have antimalarial activity .
Antitubercular Properties
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMZRYSIBSLHLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290400 | |
Record name | 3-chloro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
4922-74-1 | |
Record name | 4922-74-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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